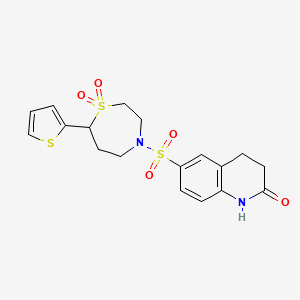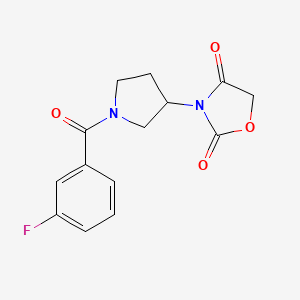
3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1-(3-Fluorobenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds and is often used in drug discovery . The compound also contains an oxazolidine-2,4-dione group.
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of oxazolidines can be achieved through various methods, including the reaction of aliphatic aldehydes with nonstabilized azomethine ylides .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and an oxazolidine-2,4-dione group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the pyrrolidine ring and the oxazolidine-2,4-dione group. The reactions could involve ring construction or functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have developed various synthetic pathways to create derivatives of oxazolidine-2,4-dione compounds. These synthetic derivatives have been tested for their anticancer activities against various cancer cell lines, demonstrating the potential of these compounds in cancer research. For instance, a study on the synthesis and anticancer activity of N-substituted indole derivatives highlighted the potential of these compounds against MCF-7 human breast cancer cell lines, showing promising topoisomerase-I enzyme inhibition (Kumar & Sharma, 2022).
Antimicrobial Activities
The antimicrobial properties of oxazolidine-2,4-dione derivatives have been extensively investigated. These compounds exhibit a wide range of activities against various bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents. A notable example includes the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, which displayed good to moderate antimicrobial activities (Bayrak et al., 2009).
Novel Bioactive Compounds
Research into novel fluoro-substituted benzo[b]pyran compounds with anti-lung cancer activity showcases the versatility of oxazolidine-2,4-dione derivatives in producing bioactive molecules. These studies reveal the compounds' efficacy at low concentrations compared to reference drugs, illustrating their potential in drug discovery and development (Hammam et al., 2005).
Photoactive Polyamides
The development of photoactive polyamides containing oxazolidine-2,4-dione units demonstrates the compound's application in material science, particularly in creating novel polymers with specific optical properties. These polyamides have been studied for their inherent viscosities and fluorimetric properties, contributing to advancements in the field of functional materials (Mallakpour & Rafiee, 2007).
Urease Inhibition
Oxazolidine-2,4-dione derivatives have also been evaluated for their urease inhibition properties, which is significant for developing treatments against diseases caused by urease-producing pathogens. Some derivatives have shown notable urease inhibitory activities, highlighting their therapeutic potential (Rauf et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(3-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-10-3-1-2-9(6-10)13(19)16-5-4-11(7-16)17-12(18)8-21-14(17)20/h1-3,6,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZGNBXXICBYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

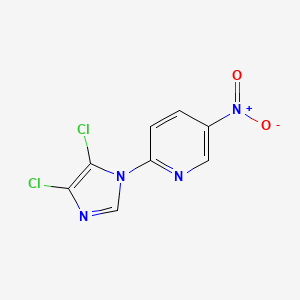

![(E)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2652125.png)
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B2652126.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2652127.png)
![2-({4-[(2-Methyl-8-quinolinyl)oxy]anilino}methylene)malononitrile](/img/structure/B2652128.png)
![(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2652130.png)
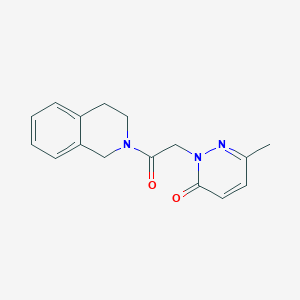
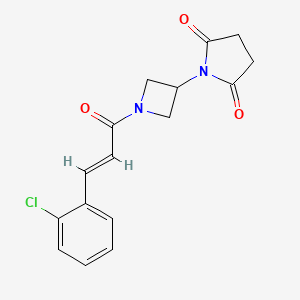
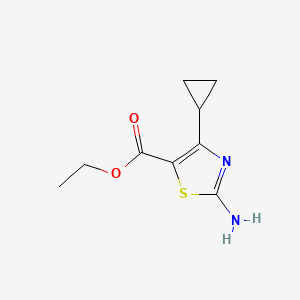

![[4-(trifluoromethyl)phenyl]methyl 4-(1H-indol-3-yl)butanoate](/img/structure/B2652142.png)
![2-(4-chlorophenoxy)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2652143.png)
